molecular formula C12H19N5OS B7538349 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one

Cat. No. B7538349
M. Wt: 281.38 g/mol
InChI Key: BSSJHIFMUOJUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one, also known as DAPET, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one is not fully understood, but it has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of DNA, and their inhibition can lead to cell death. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one has also been shown to inhibit the activity of enzymes involved in DNA synthesis. In addition, 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. However, one limitation is the lack of knowledge about its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one.

Future Directions

There are several future directions for the study of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is the elucidation of its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, the synthesis of analogs of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one could lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one involves the reaction of 4,6-diaminopyrimidine-2-thiol with 3-methylpiperidin-1-ylacetyl chloride in the presence of a base such as sodium carbonate. The reaction yields 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one as a white solid with a melting point of 163-165 °C.

Scientific Research Applications

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been studied for its potential use in cancer treatment. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5OS/c1-8-3-2-4-17(6-8)11(18)7-19-12-15-9(13)5-10(14)16-12/h5,8H,2-4,6-7H2,1H3,(H4,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSJHIFMUOJUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one

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